molecular formula C10H16O3 B8585315 3-Acetyl-5-butyloxolan-2-one CAS No. 40010-99-9

3-Acetyl-5-butyloxolan-2-one

Cat. No.: B8585315
CAS No.: 40010-99-9
M. Wt: 184.23 g/mol
InChI Key: NEBMUHXPHLFPGQ-DTWKUNHWSA-N
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Description

3-Acetyl-5-butyloxolan-2-one is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:

    Aldol Condensation: Using acetyl and butyl precursors followed by cyclization.

    Michael Addition: Involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-butyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Acetyl-5-butyloxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-butyloxolan-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic processes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 3-acetyl-5-methyldihydro-
  • 2(3H)-Furanone, 3-acetyl-5-ethyldihydro-

Uniqueness

3-Acetyl-5-butyloxolan-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other furanones. Its butyl group may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

40010-99-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3R,5S)-3-acetyl-5-butyloxolan-2-one

InChI

InChI=1S/C10H16O3/c1-3-4-5-8-6-9(7(2)11)10(12)13-8/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

NEBMUHXPHLFPGQ-DTWKUNHWSA-N

Isomeric SMILES

CCCC[C@H]1C[C@@H](C(=O)O1)C(=O)C

Canonical SMILES

CCCCC1CC(C(=O)O1)C(=O)C

Origin of Product

United States

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